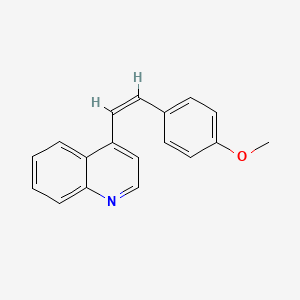
6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylnicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylnicotinic acid is a complex organic compound that belongs to the class of heterocyclic compounds. It features a dihydroisoquinoline moiety fused to a nicotinic acid structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylnicotinic acid typically involves the formation of the dihydroisoquinoline core followed by its functionalization. One common method is the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives with acid chlorides or anhydrides in the presence of a Lewis acid catalyst . This reaction forms the dihydroisoquinoline ring, which can then be further functionalized to introduce the nicotinic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylnicotinic acid can undergo various chemical reactions, including:
Oxidation: The dihydroisoquinoline moiety can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can convert the dihydroisoquinoline ring to tetrahydroisoquinoline.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield isoquinoline derivatives, while reduction can produce tetrahydroisoquinoline compounds.
科学研究应用
6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylnicotinic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylnicotinic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, binding to their active sites and preventing substrate conversion . The compound’s structure allows it to fit into hydrophobic pockets of proteins, influencing their function and activity.
相似化合物的比较
Similar Compounds
3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: This compound is a potent inhibitor of aldo-keto reductase AKR1C3 and has applications in cancer research.
6,7-Dimethoxy-3,4-dihydroisoquinoline: Used in the synthesis of various alkaloids and studied for its pharmacological properties.
Uniqueness
6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylnicotinic acid is unique due to its combination of a dihydroisoquinoline core with a nicotinic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple scientific disciplines.
属性
分子式 |
C16H16N2O2 |
|---|---|
分子量 |
268.31 g/mol |
IUPAC 名称 |
6-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C16H16N2O2/c1-11-14(16(19)20)6-7-15(17-11)18-9-8-12-4-2-3-5-13(12)10-18/h2-7H,8-10H2,1H3,(H,19,20) |
InChI 键 |
VFLROTNFXSQKQU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=N1)N2CCC3=CC=CC=C3C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Aziridine, 2-(bromomethyl)-1-[(4-chlorophenyl)methyl]-](/img/structure/B11853803.png)

![3-Acetylimidazo[2,1-A]isoquinolin-2-YL acetate](/img/structure/B11853812.png)

![5-Benzoyl-1-ethyl-1H-pyrazolo[3,4-b]pyridin-4(2H)-one](/img/structure/B11853824.png)








